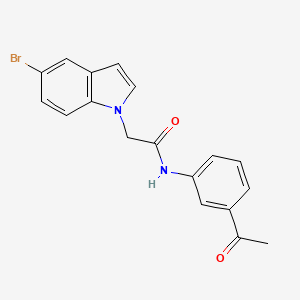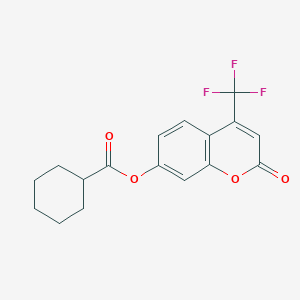
4-methyl-N-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the pyridin-3-ylmethyl group, and the attachment of the 3,4,5-trimethoxyphenyl group.
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Pyridin-3-ylmethyl Group: This step can be achieved through a nucleophilic substitution reaction where the thiazole intermediate reacts with a pyridin-3-ylmethyl halide.
Attachment of 3,4,5-Trimethoxyphenyl Group: This step involves the coupling of the thiazole intermediate with 3,4,5-trimethoxybenzaldehyde under basic conditions, followed by reduction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of nitro groups can yield amines.
Aplicaciones Científicas De Investigación
4-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as cell division or signal transduction.
Pathways Involved: It may interfere with pathways such as the cell cycle, apoptosis, or DNA replication, leading to the inhibition of cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.
Uniqueness
4-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, may enhance its ability to interact with biological targets and improve its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C20H21N3O4S |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
4-methyl-N-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O4S/c1-12-18(19(24)22-11-13-6-5-7-21-10-13)28-20(23-12)14-8-15(25-2)17(27-4)16(9-14)26-3/h5-10H,11H2,1-4H3,(H,22,24) |
Clave InChI |
IKLNPEMAOGYZEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2-phenyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11149796.png)
![5-hydroxy-7-[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11149804.png)


![N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11149812.png)
![3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-propanone](/img/structure/B11149814.png)
![allyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11149824.png)
![N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide](/img/structure/B11149828.png)
![1-methyl-2-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11149843.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11149851.png)
![1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11149863.png)
![1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B11149870.png)

![allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11149884.png)
